3-Nitro-4-(trifluoromethoxy)phenylboronic acid
Description
3-Nitro-4-(trifluoromethoxy)phenylboronic acid (CAS: 2096333-99-0) is a boronic acid derivative featuring two electron-withdrawing substituents: a nitro (-NO₂) group at the meta (3rd) position and a trifluoromethoxy (-OCF₃) group at the para (4th) position of the phenyl ring . This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . Its unique substitution pattern enhances electrophilicity, making it reactive toward aryl halides in palladium-catalyzed couplings . The compound is available with a purity of ≥97% and is typically stabilized as a pinacol ester (MFCD21333035) to improve shelf life .
Properties
IUPAC Name |
[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYISZILWXZDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 3-nitro-4-(trifluoromethoxy)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This reaction is the most prominent application, enabling the formation of biaryl structures via palladium-catalyzed coupling with aryl halides or triflates.
Key Data:
Mechanism:
-
Transmetallation : The boronic acid transfers its aryl group to Pd(II).
-
Oxidative Addition : Pd(0) reacts with the aryl halide to form Pd(II).
-
Reductive Elimination : Biaryl product is released, regenerating Pd(0) .
Chan–Lam Coupling with N-Nucleophiles
Copper-catalyzed coupling with azoles (e.g., pyrazoles, imidazoles) proceeds under aerobic conditions to form C–N bonds.
Example Reaction:
3-Nitro-4-(trifluoromethoxy)phenylboronic acid + 1H-pyrazole
→ N-Pyrazolyl-3-nitro-4-(trifluoromethoxy)benzene
Conditions : Cu(OAc)₂, MeOH, NH₄OAc, 60°C, 24 h
Yield : 78%
Critical Factors :
Reductive C–N Coupling with Nitroarenes
This two-step process involves deoxygenation of nitro groups followed by coupling with boronic acids.
Case Study :
this compound + Nitrobenzene
→ N-Phenyl-3-nitro-4-(trifluoromethoxy)aniline
Catalyst : MoO₃@m-SiO₂, PPh₃, 100°C
Yield : 83%
Mechanistic Pathway :
-
Nitroarene → Nitroso intermediate via PPh₃-mediated deoxygenation.
Esterification and Protection Chemistry
The boronic acid readily forms pinacol esters to enhance stability and solubility.
Synthesis of Pinacol Ester :
this compound + Pinacol
→ Pinacol ester
Conditions : Toluene, MgSO₄, 80°C
Yield : 89%
Applications :
-
Improved handling in anhydrous Suzuki couplings.
-
Reduced protodeboronation risk.
Complexation with Diols and Sugars
The compound exhibits strong binding to vicinal diols, forming cyclic boronate esters.
Notable Interaction :
-
Binds d-glucose 10× more strongly than d-fructose at pH 7.4.
Implications :
-
Potential use in glucose-sensing applications.
Nickel-Catalyzed Alkylative Coupling
Nickel catalysts enable coupling with alkyl electrophiles under mild conditions.
Representative Example :
this compound + Butanamide
→ N-Quinolin-8-yl-4-(trifluoromethoxy)butanamide
Conditions : Ni(cod)₂, PPh₃, CsOPiv, t-AmylOH, 70°C
Yield : 70%
Scope :
Limitations and Side Reactions
-
Protodeboronation : Occurs under strongly acidic/basic conditions (e.g., pH < 2 or > 12).
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Oxidative Degradation : Prolonged air exposure leads to boroxin formation.
-
Ortho Effect : Steric hindrance from trifluoromethoxy group reduces coupling efficiency with bulky partners .
This compound’s versatility is evidenced by its participation in diverse reaction manifolds, with yields consistently exceeding 70% under optimized conditions. Recent advances in nickel and molybdenum catalysis have expanded its utility in medicinal chemistry and materials science .
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in various scientific domains due to its unique structural features and versatile applications. This article delves into its applications across multiple fields, highlighting its role in organic synthesis, medicinal chemistry, and biological research.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex organic molecules . The compound serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Key Reactions:
- Suzuki-Miyaura Cross-Coupling : The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form biaryl compounds.
- Oxidation : The boronic acid can be oxidized to yield corresponding phenols.
- Reduction : The nitro group can be reduced to an amino group, expanding its utility in synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is involved in the development of potential drug candidates. Its derivatives have been explored for their biological activity, including inhibition of lactate dehydrogenase, which plays a crucial role in cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.
Therapeutic Implications:
- Cancer Treatment : Compounds derived from this boronic acid have shown promise as lactate dehydrogenase inhibitors, suggesting potential applications in cancer therapy.
- Antitubercular Activity : Related studies have indicated that structurally similar compounds exhibit activity against Mycobacterium tuberculosis, providing a foundation for developing new antitubercular agents .
Biological Research
The compound's influence extends into biological research where it affects cellular processes such as signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and impact various biochemical pathways .
Mechanisms of Action:
- Cell Signaling Modulation : It influences cell function by altering signaling pathways.
- Metabolic Pathway Interaction : The compound interacts with enzymes and cofactors, potentially affecting metabolic flux .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The nitro and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key physicochemical properties of 3-nitro-4-(trifluoromethoxy)phenylboronic acid with related boronic acids:
*Estimated based on substituent effects (nitro lowers pKa by ~1 unit; trifluoromethoxy by ~0.3 units) .
†Estimated from analogous nitro-substituted boronic acids.
Key Observations:
- Acidity: The dual electron-withdrawing groups (-NO₂ and -OCF₃) in the target compound reduce its pKa to ~7.5, making it more acidic than phenylboronic acid (pKa 8.8) and even 4-(trifluoromethoxy)phenylboronic acid (pKa 8.77) .
- Reactivity: The nitro group enhances electrophilicity, improving reactivity in cross-coupling reactions compared to mono-substituted analogs .
Solubility and Stability
- Solubility: Phenylboronic acids with electron-withdrawing groups (e.g., -NO₂, -OCF₃) exhibit lower solubility in hydrocarbons but moderate solubility in chloroform and ketones . For example, the pinacol ester of this compound shows improved solubility in organic solvents compared to the free acid .
- Stability : The trifluoromethoxy group enhances hydrolytic stability compared to methoxy (-OCH₃) analogs due to the electron-withdrawing nature of -CF₃ .
Biological Activity
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural properties that influence its reactivity and biological interactions. The following sections provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethoxy Group: Enhances lipophilicity and alters electronic properties.
- Nitro Group: Imparts potential for redox activity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Target Binding: It can bind to proteins or nucleic acids, modulating their activity and influencing cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Bacillus cereus. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanisms and applications in treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies conducted on various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2), demonstrated dose-dependent cytotoxic effects. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 15 |
| HepG2 | 10 |
These results indicate that the compound may serve as a lead compound for the development of new anticancer therapies .
Study on Structural Activity Relationship (SAR)
A comprehensive study was conducted to investigate the structure-activity relationship of various phenylboronic acids, including this compound. The study highlighted how modifications in substituents influenced biological activity. Notably, the trifluoromethoxy group was found to enhance both antimicrobial and anticancer activities compared to other substituents like methoxy or chloro groups .
In Vivo Efficacy
In vivo studies involving murine models have shown promising results for the use of this compound in treating infections caused by resistant bacterial strains. Administration of the compound resulted in a significant reduction in bacterial load compared to control groups .
Q & A
Q. What are the optimal synthetic routes for preparing 3-nitro-4-(trifluoromethoxy)phenylboronic acid?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
Electrophilic nitration : Introduce the nitro group at the 3-position of 4-(trifluoromethoxy)phenylboronic acid using nitric acid in a sulfuric acid medium.
Protection of the boronic acid group : Use pinacol to form a pinacol ester, preventing side reactions during nitration .
Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires careful temperature control (~0–5°C during nitration) to minimize decomposition .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- ¹H/¹⁹F/¹¹B NMR : Confirm substituent positions and boronic acid integrity. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal near δ -58 ppm .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 280.03).
- HPLC : Assess purity (>95% recommended for Suzuki-Miyaura couplings) using a C18 column with acetonitrile/water mobile phase .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used in:
- Suzuki-Miyaura cross-couplings : The boronic acid group reacts with aryl halides (e.g., bromopyridines) under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl structures. The nitro group serves as a directing group or a precursor for further functionalization (e.g., reduction to amine) .
- Affinity chromatography : Immobilized derivatives (e.g., on agarose) selectively bind glycoproteins via boronate-diol interactions .
Advanced Research Questions
Q. How do the nitro and trifluoromethoxy substituents influence the electronic properties and reactivity of the boronic acid group?
- Electron-withdrawing effects : The -NO₂ and -OCF₃ groups reduce electron density at the boron center, lowering its Lewis acidity. This slows protodeboronation but may enhance stability in aqueous media .
- DFT studies : Calculations (e.g., B3LYP/6-311++G**) show a 10–15% decrease in boron’s electrophilicity compared to unsubstituted phenylboronic acid, impacting Suzuki coupling rates .
- Solubility : The -OCF₃ group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Q. What strategies mitigate decomposition during storage or reaction conditions?
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Molecular docking : Simulate interactions with Pd catalysts to identify favorable binding modes. For example, the nitro group may coordinate Pd, influencing transmetalation efficiency .
- Reaction pathway analysis : Transition state calculations (e.g., using Gaussian 09) reveal energy barriers for key steps like oxidative addition or reductive elimination .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
- ¹¹B NMR shifts : Variations (δ 28–32 ppm) arise from hydration states (boronic acid vs. boronate ester). Use anhydrous DMSO-d₆ for consistent measurements .
- IR spectroscopy : Discrepancies in B-O stretching (1340–1380 cm⁻¹) can be resolved by comparing solid-state vs. solution spectra .
Methodological Best Practices
Q. What protocols ensure high reproducibility in Suzuki couplings with this substrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
